molecular formula C19H14BrFN2O3S B3684281 2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide

2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B3684281
M. Wt: 449.3 g/mol
InChI Key: LSZXHDVCWUCVTQ-UHFFFAOYSA-N
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Description

2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, fluorine, and sulfonamide groups attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated intermediate with a sulfonamide reagent under suitable conditions.

    Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.

    Amidation: The final step involves the formation of the benzamide core by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of bromine, fluorine, and sulfonamide groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.

    Medicine: The compound’s structural features make it a potential candidate for drug development. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and sulfonamide groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action can vary and require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-fluoropyridine: This compound shares the bromine and fluorine functional groups but lacks the sulfonamide and benzamide moieties.

    2-bromo-5-fluorophenol: Similar in having bromine and fluorine, but it has a hydroxyl group instead of a sulfonamide group.

    2-bromo-4-fluorophenol: Another similar compound with bromine and fluorine, but with different positioning of the functional groups.

Uniqueness

2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide is unique due to the combination of bromine, fluorine, sulfonamide, and benzamide groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-bromo-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O3S/c20-18-11-10-16(27(25,26)23-15-8-6-13(21)7-9-15)12-17(18)19(24)22-14-4-2-1-3-5-14/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXHDVCWUCVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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